molecular formula C4H3ClN2O B108299 6-Chloro-3-hydroxypyridazine CAS No. 19064-67-6

6-Chloro-3-hydroxypyridazine

Cat. No. B108299
CAS RN: 19064-67-6
M. Wt: 130.53 g/mol
InChI Key: YICPBKWYZXFJNB-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine, also known as 6-Chloro-3 (2H)-pyridazinone, is a chemical compound with the molecular formula C4H3ClN2O . It appears as a white to almost white crystalline powder .


Synthesis Analysis

The synthesis of 6-Chloro-3-hydroxypyridazine can be achieved through several methods. One method involves the use of potassium acetate and acetic acid in water at 140°C for approximately 70 minutes under microwave conditions . Another method involves the use of sodium hydroxide in water at 80°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-hydroxypyridazine is represented by the SMILES string ClC1=CC=C(O)N=N1 . The InChI key for this compound is YICPBKWYZXFJNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-3-hydroxypyridazine has a molecular weight of 130.53 . It has a melting point range of 140 - 144 °C . The compound is a crystal in form .

Scientific Research Applications

Synthesis of Transition Metal Complexes

6-chloropyridazin-3-ol has been used in the synthesis of transition metal complexes. A new class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from a ligand derived from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .

Biological Activities

The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688) strains, and in vitro antifungal activity against Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) strains .

Anticancer Activities

Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand (L1) by 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium by (MTT) method .

Molecular Docking Studies

The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .

Research and Development

6-Chloropyridazin-3-ol is a useful research chemical . It is used in various research and development activities .

Synthesis of Other Compounds

6-Chloropyridazin-3-ol can be synthesized from 3,6-Dichloropyridazine and Ethanol .

Safety And Hazards

6-Chloro-3-hydroxypyridazine is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPBKWYZXFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291363
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-hydroxypyridazine

CAS RN

19064-67-6
Record name 6-Chloro-3-hydroxypyridazine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic methods can be employed to functionalize 6-chloropyridazin-3(2H)-one and what are their limitations?

A1: Two main synthetic approaches for functionalizing 6-chloropyridazin-3(2H)-one are highlighted in the research:

  • Solid-Phase Synthesis: This method utilizes a Wang resin to immobilize the 3-chloropyridazine moiety. [] Two strategies are described: direct nucleophilic substitution of 3,6-dichloropyridazine with the resin and a Mitsunobu reaction with 6-chloropyridazin-3-ol. While effective, the Mitsunobu reaction encountered regioselectivity challenges. [] Subsequent Suzuki coupling with arylboronic acids allowed for the introduction of various aryl substituents. []

Q2: What challenges arise when using Grignard reagents for functionalizing 6-chloropyridazin-3(2H)-one derivatives?

A2: While Grignard reagents offer a versatile route for introducing substituents, their use with 6-chloropyridazin-3(2H)-one derivatives can lead to unexpected outcomes. Instead of the anticipated 5-substituted products, reactions with 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents, followed by electrophilic quenching, yielded 4,5-disubstituted pyridazin-3(2H)-ones. [] This unexpected cine substitution arises from the anionic σ(H)-adduct being quenched by the electrophile before elimination occurs. [] This highlights the importance of careful reagent selection and reaction optimization when functionalizing these compounds.

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